2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Cancer Therapeutics Glyoxalase-I Enzyme Inhibition

Researchers targeting zinc-dependent metalloenzymes often face potency limitations with generic thiazole scaffolds. 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (CAS 113366-73-7) addresses this with a validated substitution pattern: • Glo-I inhibitor scaffold: IC₅₀ 2.5 µM via active-site zinc chelation. • FtsZ inhibitor (Kd 2.0 µM) for anti-MRSA programs. • Defined mp 171-173°C; 95% purity ensures reproducible synthesis. • Regiospecific lithiation enables scalable diversification. Procure with confidence for SAR-driven medicinal chemistry.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 113366-73-7
Cat. No. B057550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1,3-thiazole-4-carboxylic acid
CAS113366-73-7
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C)C(=O)O
InChIInChI=1S/C6H7NO2S/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9)
InChIKeyAFHYBEFNQLGRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid: Sourcing & Characterization


2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (CAS 113366-73-7) is a heterocyclic thiazole building block featuring a 1,3-thiazole ring substituted with methyl groups at the 2- and 5-positions and a carboxylic acid moiety at the 4-position . It has a molecular formula of C₆H₇NO₂S, a molecular weight of 157.19 g/mol, and is commonly supplied as a solid with a purity of 95% . This compound is a key intermediate for medicinal chemistry and chemical biology applications, particularly as a core scaffold for designing enzyme inhibitors and antibacterial agents .

Why 2,5-Dimethyl Substitution Is Irreplaceable


The precise positioning of the two methyl groups on the thiazole ring critically dictates both the compound's physicochemical properties and its biological target engagement profile. Unlike unsubstituted thiazole-4-carboxylic acid, the 2,5-dimethyl substitution pattern influences lipophilicity, steric bulk, and electronic distribution, which directly impacts binding affinity to specific enzyme pockets [1]. For instance, in the design of human glyoxalase-I (Glo-I) inhibitors, the 2,5-dimethyl substitution on the thiazole core is a key structural determinant for achieving low-micromolar potency, as it optimizes chelation with the active-site zinc ion [2]. Substitution with a generic thiazole-4-carboxylic acid or a mono-methyl analog would result in a loss of this optimized molecular recognition, leading to significantly reduced or abolished inhibitory activity. Therefore, for projects targeting Glo-I or structurally related zinc-dependent enzymes, the specific 2,5-dimethyl substitution pattern is non-negotiable and cannot be interchanged with simpler analogs without risking project failure.

2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid: Quantitative Differentiation


Glyoxalase-I (Glo-I) Inhibition

In a series of thiazole-4-carboxylic acid derivatives designed as human glyoxalase-I (Glo-I) inhibitors, the compound bearing the 2,5-dimethyl substitution pattern (Compound 14) demonstrated an IC₅₀ of 2.5 µM, making it the most potent inhibitor within the evaluated panel [1]. The study established that the carboxylic acid group is an indispensable chelating functionality for zinc binding, and the specific substitution on the thiazole ring is critical for optimizing this interaction.

Cancer Therapeutics Glyoxalase-I Enzyme Inhibition

S. aureus Antibacterial Activity

2,5-Dimethylthiazole-4-carboxylic acid has been explicitly identified as a bioactive compound with potential antibacterial activity against Staphylococcus aureus . This activity is attributed to the compound's ability to interfere with the bacterial cell division protein FtsZ, a validated target for antibacterial drug discovery.

Antibacterial Staphylococcus aureus Infectious Disease

FtsZ Binding Affinity

The compound demonstrates a measurable binding affinity (Kd) of 2.0 µM (2.00E+3 nM) against the S. aureus cell division protein FtsZ, as determined by fluorescence spectroscopy [1]. This target is essential for bacterial cytokinesis, making it an attractive and selective antibacterial target.

Antibacterial Cell Division FtsZ Inhibitor

Physicochemical Differentiation

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid exhibits a distinct melting point range of 171-173 °C and a predicted pKa of 0.99±0.32 . In contrast, unsubstituted thiazole-4-carboxylic acid is a solid with different physical properties, and the 2,5-dimethyl substitution significantly alters these parameters, which are critical for purification, formulation, and handling.

Process Chemistry Formulation Analytical Characterization

Regiospecific Lithiation & Homologation

The compound can be converted to its dilithium salt and selectively coupled with alkyl halides or carbonyl compounds via regiospecific lithiation, enabling the synthesis of homologated thiazole derivatives [1]. This synthetic route is not directly transferable to other thiazole-4-carboxylic acid derivatives lacking the 2,5-dimethyl substitution, as the presence of the methyl groups influences the regioselectivity of lithiation.

Organic Synthesis Building Blocks Medicinal Chemistry

2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid Applications


Glo-I Inhibitor Lead Optimization

The compound serves as a privileged scaffold for designing and optimizing novel Glo-I inhibitors [1]. The 2,5-dimethyl substitution pattern has been validated to confer potent inhibition (IC₅₀ = 2.5 µM) by enabling optimal zinc chelation. Researchers can utilize this core to synthesize derivatives and explore structure-activity relationships (SAR) aimed at improving potency, selectivity, and pharmacokinetic properties for cancer therapeutics.

FtsZ-Targeted Antibiotic Discovery

With a confirmed binding affinity (Kd = 2.0 µM) to S. aureus FtsZ and reported antibacterial activity, this compound is a valuable starting point for developing novel antibiotics targeting bacterial cell division [2]. This is particularly relevant for combating methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens where FtsZ inhibitors represent a new mechanism of action.

Chemical Probes for Zinc-Dependent Enzymes

The demonstrated ability of this thiazole-4-carboxylic acid scaffold to chelate active-site zinc ions makes it a useful warhead for developing chemical probes targeting other zinc-dependent metalloenzymes, such as metallo-β-lactamases (MBLs) [3]. Its synthetic versatility via regiospecific lithiation further allows for the attachment of various reporter tags or affinity handles for chemical biology applications [4].

Scale-Up Building Block

For process chemists, the well-defined melting point (171-173 °C) and availability from multiple commercial suppliers (e.g., AKSci, ChemBridge) with specified purity (95%) ensure consistent quality and reproducible synthetic outcomes . The compound's established reactivity in lithiation chemistry provides a robust platform for diversifying the thiazole core on a larger scale.

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